molecular formula C7H8N4O B13072142 (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol

Cat. No.: B13072142
M. Wt: 164.16 g/mol
InChI Key: PGKGQNQTMGMQCF-UHFFFAOYSA-N
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Description

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of both amino and hydroxyl functional groups in the molecule makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

For industrial-scale production, the use of microwave-mediated synthesis is advantageous due to its efficiency and scalability. The reaction conditions typically involve temperatures around 140°C and reaction times of about 3 hours, resulting in yields as high as 89% .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted triazolopyridines, which can be further utilized in various chemical syntheses.

Scientific Research Applications

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol is unique due to its specific functional groups and the resulting biological activities

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-7-9-6-5(4-12)2-1-3-11(6)10-7/h1-3,12H,4H2,(H2,8,10)

InChI Key

PGKGQNQTMGMQCF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)CO

Origin of Product

United States

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